molecular formula C6H12ClN3 B6221772 trimethyl-1H-imidazol-5-amine hydrochloride CAS No. 2758003-02-8

trimethyl-1H-imidazol-5-amine hydrochloride

Cat. No.: B6221772
CAS No.: 2758003-02-8
M. Wt: 161.6
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Description

Trimethyl-1H-imidazol-5-amine hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazole and its derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-1H-imidazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives, including this compound, often employs multicomponent reactions conducted under optimized conditions. These methods may involve the use of catalysts and environmentally friendly solvents to enhance efficiency and yield . Techniques such as microwave radiation and ionic liquid-promoted synthesis are also utilized to achieve high yields in shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-1H-imidazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions . The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts.

Major Products Formed

Mechanism of Action

The mechanism of action of trimethyl-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to trimethyl-1H-imidazol-5-amine hydrochloride include other imidazole derivatives, such as:

  • 2-Methylimidazole
  • 4,5-Diphenylimidazole
  • 1,2,4-Triazole

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the trimethyl group, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives . This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

2758003-02-8

Molecular Formula

C6H12ClN3

Molecular Weight

161.6

Purity

95

Origin of Product

United States

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